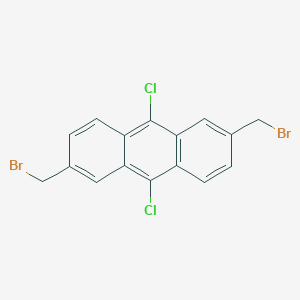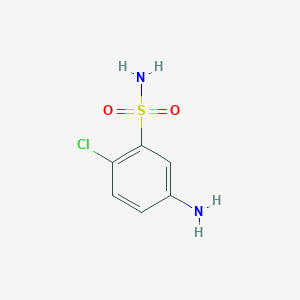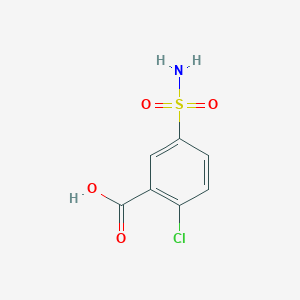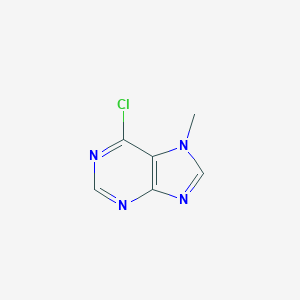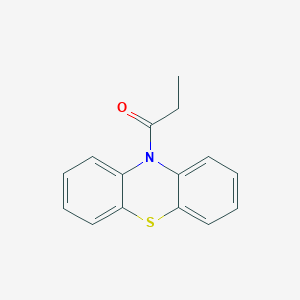
10-Propionylphenothiazine
説明
10-Propionylphenothiazine (10-PPT) is a synthetic compound with a wide range of applications in the scientific field. 10-PPT is an analogue of the phenothiazine family of compounds and is used in a variety of laboratory experiments, including research on DNA synthesis, enzyme inhibition, and the study of biochemical and physiological effects.
科学的研究の応用
Organic Optoelectronic Applications
10-Propionylphenothiazine: derivatives have been extensively investigated for their unique optical and electronic properties. They are used as active layers in various optoelectronic devices due to their flexibility in functionalization, low cost, and commercial availability .
Applications Include:
Chemosensing
Phenothiazine derivatives, including 10-Propionylphenothiazine , are used in the development of chemosensors. These materials can detect the presence of specific ions or molecules, making them valuable in environmental monitoring and diagnostics .
Nonlinear Optical Materials (NLOs)
Due to their strong electron-donating properties, these compounds are used in nonlinear optical materials. They contribute to the development of devices that can manipulate light in various ways, which is crucial for optical computing and telecommunications .
Supramolecular Self-Assembly
The structural characteristics of phenothiazine derivatives allow them to engage in supramolecular self-assembly. This property is exploited in creating organized structures that have potential applications in nanotechnology and materials science .
Mechanochromism
10-Propionylphenothiazine: derivatives exhibit mechanochromic properties, meaning they change color upon mechanical stress. This feature is useful in developing smart materials that can indicate stress distribution in various materials .
Aggregation-Induced Emission
These compounds can be designed to emit light upon aggregation, which is a desirable property for creating new types of luminescent materials. This has implications for display technologies and bioimaging applications .
Phosphorescence
Phenothiazine derivatives can be engineered to exhibit phosphorescence, which is the emission of light with a longer wavelength and after a longer delay post-excitation. This property is useful in security printing and information storage .
Sensor Probes
Due to their fluorescent properties, 10-Propionylphenothiazine derivatives are used in sensor probes. These probes can detect various biological and chemical processes, which is beneficial for medical diagnostics and research .
作用機序
Target of Action
10-Propionylphenothiazine primarily targets Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of mood and cognition.
Mode of Action
10-Propionylphenothiazine acts as an antagonist of the aforementioned receptors . By binding to these receptors, it inhibits their normal function, leading to a variety of physiological changes. For instance, its antihistamine effect is primarily responsible for its sedative properties .
Biochemical Pathways
10-Propionylphenothiazine affects several biochemical pathways. It is known to inhibit enzymes in various intracellular biochemical pathways, including those activated by calmodulin . This inhibition can lead to a decrease in cell proliferation and inhibition of the P-glycoprotein transport function .
Pharmacokinetics
It is soluble in acetone, chloroform, dmso, and ethyl acetate , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 10-Propionylphenothiazine’s action are diverse, given its wide range of targets. Its antagonistic action on various receptors can lead to changes in neurotransmission, immune response, and other physiological processes . It has been suggested as a potential cholinesterase inhibitor , which could have implications for the treatment of conditions like Alzheimer’s disease.
Action Environment
The action, efficacy, and stability of 10-Propionylphenothiazine can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain physiological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and action.
特性
IUPAC Name |
1-phenothiazin-10-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216416 | |
| Record name | 10-Propionylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Propionylphenothiazine | |
CAS RN |
6622-75-9 | |
| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Propionylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Propionylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-propionylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




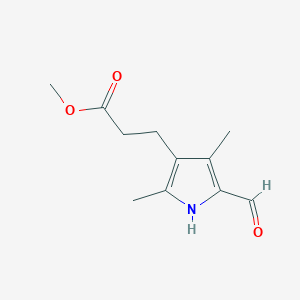
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)




